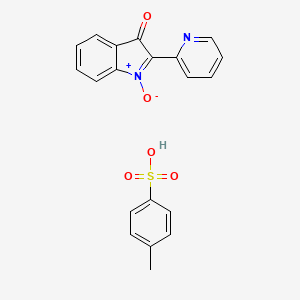

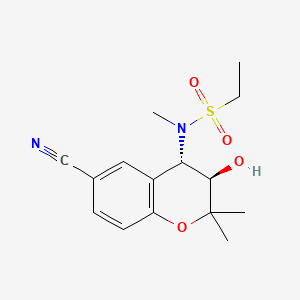

![molecular formula C19H20F3NO3 B1662365 2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid CAS No. 372198-97-5](/img/structure/B1662365.png)

2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid

Vue d'ensemble

Description

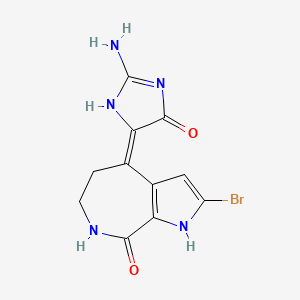

The compound “2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and drugs to adjust the steric and electronic properties of a lead compound .

Synthesis Analysis

The synthesis of compounds containing a trifluoromethyl group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route involves the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The molecular formula of the compound is C19H20F3NO3 . It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl chain with an amino group and an acetic acid group .Chemical Reactions Analysis

The trifluoromethyl group in the compound can undergo various reactions. For example, it can participate in diolefination reactions mediated by mono-N-protected amino acid ligands .Physical And Chemical Properties Analysis

The compound has a molecular weight of 367.36 . The trifluoromethyl group in the compound contributes to its significant electronegativity . More specific physical and chemical properties such as boiling point, density, and solubility are not available in the retrieved resources.Applications De Recherche Scientifique

- Org 24598 is a potent and selective inhibitor of the glial glycine transporter GlyT1b with an IC50 of 6.9 nM . It specifically targets GlyT1b, which plays a crucial role in regulating glycine levels in the central nervous system.

- Applications :

- SM Coupling : SM coupling is a versatile carbon–carbon bond-forming reaction using organoboron reagents. Org 24598’s boron moiety could participate in SM coupling reactions .

- Oxidation to Carboxylic Acid : Treatment with oxidizing agents can convert the benzylic methyl group to a carboxylic acid functional group .

- Applications :

- Org 24598’s impact on neurotransmitter systems:

Glycine Transporter Inhibition

Transmetalation Reactions

Benzylic Oxidation

Protodeboronation Reactions

Neurotransmitter Modulation

In Vivo Studies

Mécanisme D'action

Target of Action

Org 24598 is a potent and selective inhibitor of the glial glycine transporter GlyT1b . The primary role of GlyT1b is to regulate the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft .

Mode of Action

By inhibiting GlyT1b, Org 24598 increases the extracellular levels of glycine in the nucleus accumbens (nAc), an area of the brain involved in reward and addiction . This leads to an enhancement of the inhibitory effects of glycine on neuronal activity .

Biochemical Pathways

The increase in extracellular glycine levels can affect various biochemical pathways. For instance, it can enhance the inhibitory effects of glycine on NMDA receptors, which play a crucial role in synaptic plasticity and memory function . This can lead to changes in neuronal excitability and neurotransmission .

Pharmacokinetics

It’s known that the compound is active in vivo , suggesting that it has suitable pharmacokinetic properties for biological activity.

Result of Action

The inhibition of GlyT1b by Org 24598 and the subsequent increase in extracellular glycine levels can have several effects at the molecular and cellular levels. For instance, it has been shown to facilitate the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats . This suggests that Org 24598 could potentially be used in the treatment of conditions such as Alcohol Use Disorder (AUD) .

Action Environment

The action, efficacy, and stability of Org 24598 can be influenced by various environmental factors. For instance, the presence of other drugs (such as bupropion and varenicline) can enhance the effects of Org 24598 . .

Propriétés

IUPAC Name |

2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22/h2-10,17H,11-13H2,1H3,(H,24,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWQAWBTWNPFPW-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

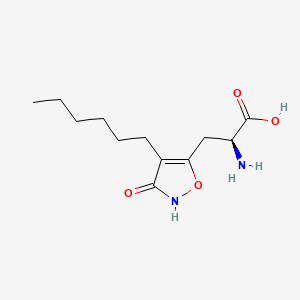

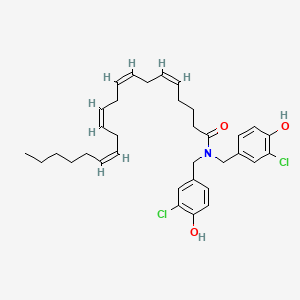

![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)

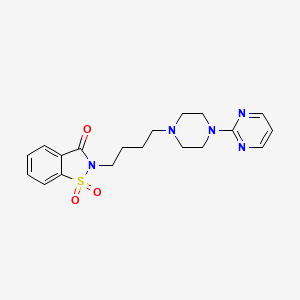

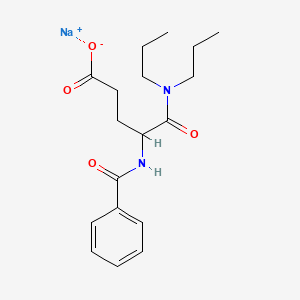

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1662293.png)

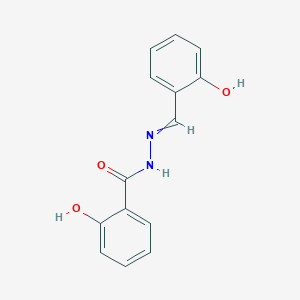

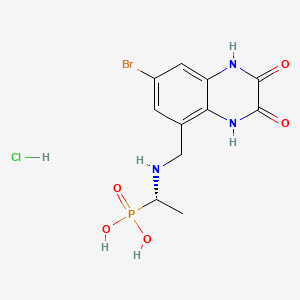

![Ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate](/img/structure/B1662294.png)

![7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine](/img/structure/B1662297.png)